molecular formula C11H15ClN2O2 B2854785 ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate CAS No. 1856046-17-7

ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate

Cat. No. B2854785
CAS RN: 1856046-17-7
M. Wt: 242.7
InChI Key: XMHXDRQJCOHUDB-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate, also known as CPP or CPP-115, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a potent inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT), which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain.

Mechanism of Action

Ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate acts as a potent and selective inhibitor of GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate increases GABA levels in the brain, leading to increased inhibitory neurotransmission and resulting in anxiolytic, anticonvulsant, and analgesic effects.
Biochemical and Physiological Effects
ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate has been shown to increase GABA levels in the brain, leading to increased inhibitory neurotransmission. This can result in anxiolytic, anticonvulsant, and analgesic effects. ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate has also been shown to reduce cocaine-induced hyperactivity and self-administration in animal models, suggesting its potential use in the treatment of cocaine addiction.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate in lab experiments is its potency and selectivity as a GABA-AT inhibitor. This allows for precise modulation of GABA levels in the brain, which can be useful in studying the effects of GABA on various physiological and behavioral processes. However, one limitation of using ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate is its relatively short half-life, which can make it difficult to maintain stable GABA levels over an extended period of time.

Future Directions

There are several future directions for research on ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate. One potential application is in the treatment of cocaine addiction, as ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate has been shown to reduce cocaine-induced hyperactivity and self-administration in animal models. Additionally, ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate may have potential therapeutic applications in other neurological and psychiatric disorders, such as anxiety disorders, epilepsy, and chronic pain. Further research is needed to fully understand the potential therapeutic benefits and limitations of ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate, as well as its mechanism of action and effects on the brain.

Synthesis Methods

Ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate can be synthesized using a multistep process, starting from commercially available starting materials. The first step involves the reaction of 1-cyclopentyl-3-(4-chlorophenyl)urea with ethyl glyoxylate to form ethyl 4-chloro-1-cyclopentyl-3-oxo-1,3-dihydro-2H-pyrazole-5-carboxylate. This intermediate is then treated with sodium borohydride to reduce the keto group to a hydroxyl group, followed by acetylation with acetic anhydride to obtain ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate.

Scientific Research Applications

Ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can lead to anxiolytic, anticonvulsant, and analgesic effects. ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate has also been investigated for its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine-induced hyperactivity and self-administration in animal models.

properties

IUPAC Name

ethyl 4-chloro-2-cyclopentylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-2-16-11(15)10-9(12)7-13-14(10)8-5-3-4-6-8/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHXDRQJCOHUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1C2CCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate

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